3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide typically involves multiple steps. One common method includes the reaction of 3,5-dihydroxybenzyl alcohol with benzyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like tetrahydrofuran or dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate or sodium borohydride are used under controlled temperature and pH conditions.
Major Products: The major products formed depend on the type of reaction. For example, substitution reactions yield various substituted benzyl derivatives, while oxidation reactions can produce corresponding benzaldehydes or benzoic acids .
Scientific Research Applications
3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide involves its interaction with molecular targets through its dendritic structure. The compound can form stable complexes with various substrates, facilitating catalytic reactions. The pathways involved include nucleophilic substitution and redox processes .
Comparison with Similar Compounds
- 3,5-Bis(benzyloxy)benzyl Bromide
- 3,5-Dibenzyloxybenzyl Bromide
- 3,5-Bis(benzyloxy)benzyloxybenzyl Chloride
Uniqueness: 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide is unique due to its extensive dendritic structure, which provides multiple reactive sites and enhances its utility in various chemical reactions and applications .
Properties
IUPAC Name |
1,3-bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]-5-(bromomethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H43BrO6/c50-30-41-21-44(55-35-42-23-46(51-31-37-13-5-1-6-14-37)28-47(24-42)52-32-38-15-7-2-8-16-38)27-45(22-41)56-36-43-25-48(53-33-39-17-9-3-10-18-39)29-49(26-43)54-34-40-19-11-4-12-20-40/h1-29H,30-36H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIQDYRDUFADRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)COC3=CC(=CC(=C3)CBr)OCC4=CC(=CC(=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H43BrO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474905 | |
Record name | 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
807.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129536-41-0 | |
Record name | 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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